Sodium tetrachloroaurate(III) dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

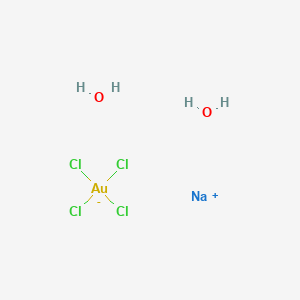

Sodium tetrachloroaurate(III) dihydrate, with the chemical formula NaAuCl₄·2H₂O, is an inorganic compound composed of sodium, gold, chlorine, and water moleculesThis compound is widely used in various scientific and industrial applications due to its unique properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) dihydrate involves the reaction of tetrachloroauric acid with sodium chloride or sodium carbonate. The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate . The reactions can be represented as: [ \text{H[AuCl₄]} + \text{NaCl} \rightarrow \text{Na[AuCl₄]} + \text{HCl} ] [ 2\text{H[AuCl₄]} + \text{Na₂CO₃} \rightarrow 2\text{Na[AuCl₄]} + \text{H₂O} + \text{CO₂} ]

Industrial Production Methods: In industrial settings, more efficient methods have been developed, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid . These methods enhance the yield and purity of the compound, making it suitable for large-scale applications.

化学反応の分析

Types of Reactions: Sodium tetrachloroaurate(III) dihydrate undergoes various chemical reactions, including:

Nucleophilic Addition: It participates in nucleophilic addition reactions to multiple bonds.

Nonsymmetrical Etherization: It is used in the etherization of organic compounds.

Nucleophilic Substitution: It facilitates the substitution of propargylic alcohols.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles, organic solvents, and mild reaction conditions to ensure high selectivity and yield.

Major Products: The major products formed from these reactions include 1,5-benzodiazepine and quinoxaline derivatives, which are important heterocycles in pharmaceuticals .

科学的研究の応用

Catalytic Applications

1.1 Organic Synthesis

Sodium tetrachloroaurate(III) dihydrate is widely used as a catalyst in organic reactions due to its efficiency and selectivity. Notable applications include:

- Deprotection of Tert-Butyl(dimethyl)silyl Ethers : This compound has been shown to effectively catalyze the mild and selective deprotection of tert-butyl(dimethyl)silyl ethers. In a study by Zhang et al., this compound was used in small amounts (0.005 to 0.01 equivalents), achieving high yields (up to 96%) under mild conditions (Table 1) .

| Entry | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.01 | MeOH | 3.5 | 95 |

| 2 | 0.005 | MeOH | 7 | 96 |

| 3 | 0.01 | THF | 12 | 73 |

- Synthesis of Heterocycles : The compound is also effective for synthesizing important pharmaceutical intermediates such as benzodiazepines and quinoxalines from o-phenylenediamine and ketones . This method demonstrates good yields and is considered a cleaner alternative to traditional methods.

Nanotechnology Applications

2.1 Surface-Enhanced Raman Scattering

This compound serves as a precursor for the synthesis of gold nanoparticles, which are essential in surface-enhanced Raman scattering (SERS). In one study, gold nanoparticles coated with palladium were created using this compound as a reducing agent through ultrasound irradiation . These nanoparticles enhance the sensitivity of Raman spectroscopy, making them valuable for analytical chemistry.

Biomedical Applications

3.1 Chemotherapeutics

Research indicates potential applications of this compound in chemotherapeutics, particularly in the development of gold-based drugs . Its ability to form stable complexes with biological molecules suggests it could be utilized in targeted drug delivery systems or as a therapeutic agent.

Environmental Applications

4.1 Catalysis in Environmental Chemistry

The compound has been employed in environmental chemistry for catalyzing reactions such as the hydrochlorination of acetylene and oxidation of sulfides . These reactions are crucial for synthesizing chemicals that can mitigate environmental pollutants.

作用機序

The mechanism of action of sodium tetrachloroaurate(III) dihydrate involves its role as a catalyst in various chemical reactions. It facilitates the formation of intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

- Gold(III) chloride (AuCl₃)

- Potassium tetrachloroaurate(III) (KAuCl₄)

- Gold(III) chloride trihydrate (AuCl₃·3H₂O)

Comparison: Sodium tetrachloroaurate(III) dihydrate is unique due to its high solubility in water and alcohol, making it suitable for a wide range of applications. Compared to gold(III) chloride and potassium tetrachloroaurate(III), it is more cost-effective and easier to handle in laboratory and industrial settings .

生物活性

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is a gold compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, detailing its mechanisms of action, therapeutic applications, and associated toxicity.

- IUPAC Name : Sodium tetrachlorogold(III) dihydrate

- Molecular Formula : NaAuCl₄·2H₂O

- Molar Mass : 397.80 g/mol

- Physical Form : Crystalline solid

- Solubility : Soluble in water, alcohol, and ether

- Melting Point : Decomposes at 100°C

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in the synthesis of biologically active compounds. Its catalytic properties are utilized in organic reactions that yield pharmaceutical intermediates.

1. Synthesis of Heterocycles

Recent studies have highlighted the effectiveness of this compound as a catalyst in the synthesis of important heterocycles such as 1,5-benzodiazepines and quinoxalines. These compounds are significant due to their diverse biological activities, including anti-anxiety and anti-cancer properties.

| Compound Type | Reaction Conditions | Yield (%) |

|---|---|---|

| 1,5-Benzodiazepines | o-Phenylenediamine + Ketones | High |

| Quinoxalines | o-Phenylenediamine + α-Bromo Ketones | High |

The reactions are performed under mild conditions, showcasing the compound's ability to facilitate complex organic transformations efficiently .

2. Anticancer Potential

Gold compounds, including sodium tetrachloroaurate(III), are being evaluated for their anticancer properties. Research suggests that gold(III) compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways .

Toxicity and Safety Profile

Despite its therapeutic potential, this compound poses several health risks. The compound is classified under acute toxicity category 4 and is known to cause severe skin burns and eye damage upon contact. Chronic exposure can lead to significant health issues.

Toxicological Findings

- Neurotoxicity : Chronic treatment in mice revealed potential neurotoxic effects, with alterations in brain protein expression observed only at high doses. This raises concerns about the safety profile of gold compounds when administered over extended periods .

- Kidney Damage : Gold compounds are known to produce toxic effects on renal function, necessitating careful monitoring during therapeutic use .

Safety Precautions

Handling sodium tetrachloroaurate(III) requires strict adherence to safety protocols:

- Use protective gear (gloves, goggles).

- Work in a well-ventilated area.

- In case of exposure, seek immediate medical attention.

Case Studies

-

Chronic Treatment in Mice :

A study investigating chronic exposure to sodium tetrachloroaurate(III) identified changes in brain morphology and protein expression linked to neurotoxicity. The findings suggest that while low doses may be safe, higher concentrations pose significant risks . -

Catalytic Applications :

Research demonstrated that sodium tetrachloroaurate(III) effectively catalyzes the synthesis of quinoxaline derivatives with notable yields. These derivatives have been associated with various biological activities, enhancing their significance in drug development .

特性

IUPAC Name |

sodium;tetrachlorogold(1-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERDTKOVZFOHF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key applications of sodium tetrachloroaurate(III) dihydrate in organic synthesis?

A1: this compound serves as an efficient catalyst for various organic reactions. Notably, it demonstrates high activity in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. [, ] This selectivity allows for the deprotection of aliphatic TBS ethers while leaving aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers intact. [, ] Additionally, it catalyzes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, and quinoxalines from o-phenylenediamine and α-bromo ketones, showcasing its versatility in heterocycle synthesis. []

Q2: How does this compound facilitate the synthesis of gold nanoparticles?

A2: this compound acts as a precursor for the synthesis of gold nanoparticles (AuNPs). In a reaction with polyoxyethylene cholesteryl ether (ChEO15 or ChEO10), the compound undergoes reduction, yielding stable and catalytically active AuNPs. [, ] This process highlights the dual role of ChEO15/ChEO10, acting as both a reducing and stabilizing agent for the nanoparticles. [, ]

Q3: What are the catalytic applications of gold nanoparticles synthesized from this compound?

A3: Gold nanoparticles derived from this compound exhibit notable catalytic activity. For instance, they effectively catalyze the conversion of nitrophenols to aminophenols in the presence of NaBH4. [] Furthermore, these AuNPs display peroxidase-like activity, highlighting their potential in mimicking enzymatic processes. [] They have also been successfully applied in the degradation of Methylene Blue (MB) to Leucomethylene blue (LMB) in the presence of NaBH4. []

Q4: How does the structure of this compound influence its properties?

A4: The structure of this compound, consisting of [AuCl4]− anions and sodium cations with two water molecules per formula unit, significantly influences its properties. [] Studies using chlorine-35 quadrupole resonance revealed the presence of hydrogen bonding between the chlorine atoms of the [AuCl4]− anion and the water molecules. [] This hydrogen bonding impacts the electronic environment of the chlorine atoms, affecting the compound's reactivity. [] Additionally, the pressure-dependent behavior of the chlorine frequencies suggests that the non-bonding electron clouds of the chlorine atoms are influenced by pressure, impacting the electronic properties of the compound. []

Q5: How does this compound interact with p-benziporphyrin?

A5: this compound mediates an unusual reaction with p-benziporphyrin in the presence of potassium carbonate. [] This reaction results in the contraction of the benzene ring within p-benziporphyrin to form a cyclopentadiene ring, ultimately yielding gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. [] This transformation highlights the ability of this compound to catalyze unique and complex reactions, expanding its potential applications in organic synthesis. []

Q6: What analytical techniques are valuable for studying this compound?

A6: Various analytical techniques are crucial for characterizing this compound and its reaction products. Infrared spectroscopy helps identify functional groups within the compound and its complexes. [] Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide insights into the compound's thermal stability and decomposition pathways. [] Additionally, UV-Vis spectroscopy is essential for monitoring the formation and characterizing the optical properties of gold nanoparticles synthesized using this compound. [, ] Transmission electron microscopy (TEM) enables visualization of the size, morphology, and structure of the synthesized nanoparticles. []

Q7: How can the biological activity of gold nanoparticles synthesized using this compound be enhanced?

A7: Research indicates that plant extracts can be utilized to synthesize biogenic gold nanoparticles with enhanced bioactivity. For example, using extracts from Salvia africana-lutea (SAL) can produce gold nanoparticles that exhibit antibacterial activity against pathogens like Staphylococcus epidermidis and P. aeruginosa. [] This approach leverages the inherent biocompatibility and potential synergistic effects of plant-derived compounds, opening avenues for developing novel antibacterial agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。